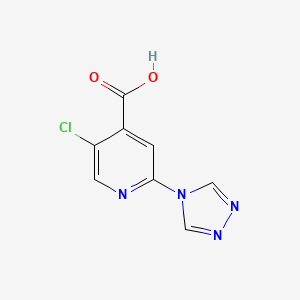
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid is a heterocyclic compound that features a triazole ring fused with a chlorinated isonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid typically involves the reaction of 5-chloroisonicotinic acid with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by neutralization with an acid like acetic acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
科学的研究の応用
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and metal-organic frameworks
作用機序
The mechanism of action of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The triazole ring is known to interact with metal ions, which can be crucial for its activity in metal-organic frameworks .
類似化合物との比較
Similar Compounds
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
- 5-Chloro-2-(3-(chloromethyl)-4H-1,2,4-triazol-4-yl)phenyl phenyl ketone
Uniqueness
5-Chloro-2-(4H-1,2,4-triazol-4-yl)isonicotinic acid is unique due to its specific combination of a chlorinated isonicotinic acid moiety with a triazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for .
特性
分子式 |
C8H5ClN4O2 |
|---|---|
分子量 |
224.60 g/mol |
IUPAC名 |
5-chloro-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-2-10-7(1-5(6)8(14)15)13-3-11-12-4-13/h1-4H,(H,14,15) |
InChIキー |
BXLGLEQPXNJKPQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1N2C=NN=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


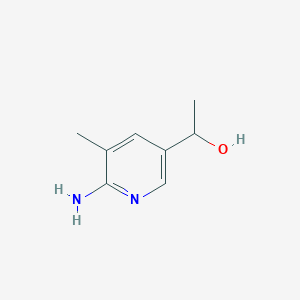

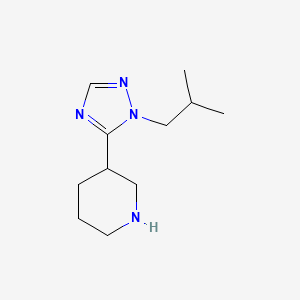

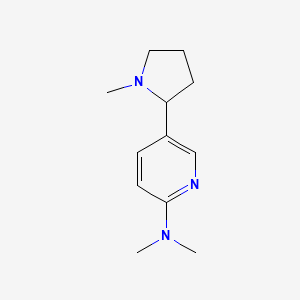




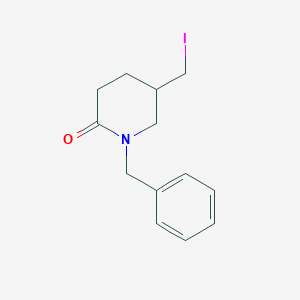

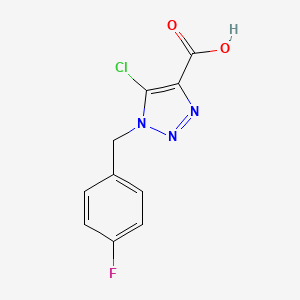
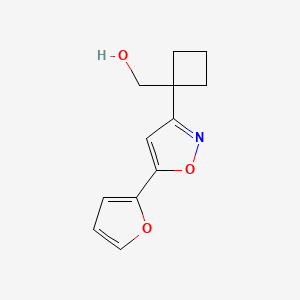
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)
